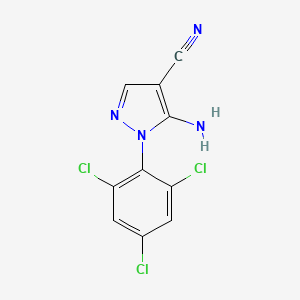

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(2,4,6-trichlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N4/c11-6-1-7(12)9(8(13)2-6)17-10(15)5(3-14)4-16-17/h1-2,4H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVSDPGXTLGTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N2C(=C(C=N2)C#N)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373422 | |

| Record name | 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79002-96-3 | |

| Record name | 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

Introduction: The Significance of a Core Pyrazole Intermediate

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 120068-79-3) is a highly substituted phenylpyrazole derivative of significant interest in the agrochemical and pharmaceutical industries. Its primary importance lies in its role as the central precursor for the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide.[1][2][3] Fipronil's mode of action involves the disruption of the central nervous system in insects by blocking GABA-gated chloride channels.[3][4] The precise arrangement of the amino, cyano, and trichlorophenyl groups on the pyrazole core is critical for this biological activity, making a reliable and efficient synthesis of this intermediate a cornerstone of Fipronil production.

This guide provides a detailed exploration of the predominant synthesis pathway for this key intermediate, delving into the underlying reaction mechanism, offering field-proven experimental protocols, and explaining the causality behind critical process choices.

Part 1: Retrosynthetic Analysis and Strategic Pathway

The synthesis of the pyrazole ring system is a classic and robust transformation in heterocyclic chemistry. The most logical and industrially practiced approach for constructing 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile involves a cyclocondensation reaction. A retrosynthetic analysis reveals two primary building blocks:

-

A substituted hydrazine: (2,4,6-trichlorophenyl)hydrazine, which provides the N1-aryl substituent and one of the core nitrogen atoms.

-

A three-carbon electrophilic component: A malononitrile derivative that serves as the C3-C4-C5 backbone of the pyrazole ring, complete with the requisite cyano group at the C4 position. Ethoxymethylenemalononitrile (EMMN) is the most commonly employed reagent for this purpose due to its ideal reactivity profile.[5][6]

This strategy converges in a one-pot reaction that efficiently assembles the complex pyrazole core.

Caption: Key stages of the pyrazole synthesis mechanism.

Part 3: Validated Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of the title compound.

A. Starting Material Preparation:

-

(2,4,6-trichlorophenyl)hydrazine: This reactant can be synthesized from 2,4,6-trichloroaniline. The process involves diazotization of the aniline with sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt, typically with stannous chloride. Alternatively, it can be prepared by chlorinating the reaction product of phenylhydrazine and a dicarboxylic anhydride. [7]It is also commercially available.

-

Ethoxymethylenemalononitrile (EMMN): This reagent is commercially available and should be used as received.

B. Reaction Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2,4,6-trichlorophenyl)hydrazine (21.1 g, 0.1 mol).

-

Solvent Addition: Add 150 mL of absolute ethanol to the flask. Stir the mixture to achieve partial dissolution.

-

Reagent Addition: While stirring at room temperature, add ethoxymethylenemalononitrile (12.2 g, 0.1 mol) to the suspension in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two portions of cold ethanol (2 x 25 mL) to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white to off-white solid.

C. Purification:

For most applications, the product obtained after washing is of sufficient purity. If higher purity is required, recrystallization can be performed using a suitable solvent such as an ethanol/water mixture or a toluene/hexane system. [8] D. Characterization:

The identity and purity of the synthesized 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile should be confirmed by standard analytical techniques.

-

Melting Point: Compare the observed melting point with literature values.

-

FT-IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (amino group, ~3300-3450 cm⁻¹), C≡N stretching (nitrile, ~2210 cm⁻¹), and C-Cl stretching.

-

¹H NMR & ¹³C NMR: The spectra will confirm the molecular structure, showing characteristic shifts for the aromatic protons on the trichlorophenyl ring and the pyrazole ring carbons. [9]* Mass Spectrometry: To confirm the molecular weight of the compound.

Part 4: Data Summary and Process Rationale

The choices made during the synthesis are grounded in the chemical principles of the reaction mechanism.

| Parameter | Recommended Condition | Rationale & Justification |

| Reactant Stoichiometry | 1:1 Molar Ratio | The reaction proceeds in a 1:1 stoichiometry. Using a significant excess of one reactant is generally unnecessary and complicates purification. |

| Solvent | Absolute Ethanol | Ethanol is an excellent solvent for this reaction. It effectively dissolves the EMMN and, to a sufficient extent, the hydrazine at reflux temperature. Its protic nature can help facilitate the proton transfers involved in the tautomerization step. [5] |

| Temperature | Reflux (~78°C) | While the reaction can proceed at room temperature, heating to reflux significantly increases the reaction rate, ensuring completion in a reasonable timeframe. [5] |

| Catalyst | None required | The inherent nucleophilicity of the hydrazine and the electrophilicity of EMMN are sufficient to drive the reaction forward without the need for an external acid or base catalyst. Some syntheses of similar pyrazoles may employ a mild acid catalyst to accelerate the initial condensation. [10][11] |

| Work-up Procedure | Cooling and Precipitation | The product exhibits significantly lower solubility in cold ethanol compared to the starting materials and byproducts, allowing for efficient isolation by simple filtration. |

Conclusion

The synthesis of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile via the cyclocondensation of (2,4,6-trichlorophenyl)hydrazine and ethoxymethylenemalononitrile is a robust, efficient, and well-established method. It relies on fundamental principles of nucleophilic addition and intramolecular cyclization to construct the highly functionalized pyrazole core. By understanding the mechanistic underpinnings and adhering to a validated protocol, researchers and development professionals can reliably produce this critical intermediate, which serves as a gateway to the synthesis of the important insecticide, Fipronil.

References

-

Metabolic pathway of fipronil synthesis. ResearchGate. Available at: [Link]

-

Fipronil (Ref: BAS 350l). AERU - University of Hertfordshire. Available at: [Link]

- Process for synthesis of fipronil. Google Patents (US8507693B2).

-

ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Current Progress on the Synthesis Methods of Pyranopyrazoles. ResearchGate. Available at: [Link]

-

PROCESS FOR SYNTHESIS OF FIPRONIL. European Patent Office (EP 2542531 B1). Available at: [Link]

- Method for synthesizing fipronil. Google Patents (CN113825743A).

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. Available at: [Link]

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. Bentham Science Publisher. Available at: [Link]

-

Fipronil | C12H4Cl2F6N4OS | CID 3352. PubChem - NIH. Available at: [Link]

-

Crystal Structure of 5Amino1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile. ResearchGate. Available at: [Link]

-

A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives. ResearchGate. Available at: [Link]

- Preparation of 2,4,6-trichlorophenylhydrazine. Google Patents (US4772747A).

-

(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. MDPI. Available at: [Link]

-

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fipronil (Ref: BAS 350l) [sitem.herts.ac.uk]

- 3. Fipronil CAS#: 120068-37-3 [m.chemicalbook.com]

- 4. Fipronil | 120068-37-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. | CiNii Research [cir.nii.ac.jp]

- 6. A Preliminary Study of the Reaction of 5-Pyrazole Hydrazide and Malononitrile Derivatives [cjcu.jlu.edu.cn]

- 7. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine - Google Patents [patents.google.com]

- 8. sinogracechem.com [sinogracechem.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

Foreword: A Molecule of Interest in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this esteemed class of compounds, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile emerges as a molecule of significant interest for researchers and drug development professionals. Its unique substitution pattern—a sterically hindered and electron-withdrawing trichlorophenyl group at the N1 position, coupled with essential amino and carbonitrile functionalities—suggests a potential for novel pharmacological profiles. This guide provides a comprehensive exploration of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization. Our approach is grounded in scientific integrity, aiming to empower researchers with the foundational knowledge required for advancing this compound from the laboratory to potential clinical applications.

Molecular Structure and Conformation

The foundational step in characterizing any compound is to understand its three-dimensional structure. For 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, X-ray crystallography has provided invaluable insights into its solid-state conformation.

The compound crystallizes in the orthorhombic space group Pca21, with two independent molecules in the asymmetric unit.[1][2] This indicates slight conformational differences between the two molecules in the crystal lattice, likely due to packing forces. A critical feature of its structure is the significant dihedral angle between the pyrazole and the 2,4,6-trichlorophenyl rings, which are nearly perpendicular to each other.[1][2] This pronounced twist is a direct consequence of the steric hindrance imposed by the two ortho-chlorine atoms on the phenyl ring, which prevents a planar conformation. This structural feature is paramount as it will govern the molecule's interaction with biological targets, influencing its binding affinity and selectivity.

Table 1: Crystallographic Data for 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile [1][2]

| Parameter | Value |

| Molecular Formula | C₁₀H₅Cl₃N₄ |

| Space Group | Pca21 |

| a (Å) | 12.9035(2) |

| b (Å) | 14.3155(2) |

| c (Å) | 12.8187(2) |

| α, β, γ (°) | 90.0 |

| Z | 8 |

| Dihedral Angle (A) | 87.3(4)° |

| Dihedral Angle (B) | 79.3(9)° |

The crystal packing is stabilized by intermolecular N-H···N hydrogen bonds, a common motif in related 5-aminopyrazole structures.[1][2]

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is fundamental for any compound intended for research and development. While a specific, detailed synthesis for 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile is not extensively published, its synthesis can be reliably achieved through a well-established multicomponent reaction, a cornerstone of modern synthetic chemistry for its efficiency and atom economy.

Proposed Synthetic Pathway

The most logical and efficient synthesis involves a one-pot, three-component reaction of 2,4,6-trichlorophenylhydrazine, malononitrile, and a suitable orthoformate such as triethyl orthoformate. This approach is a variation of the widely utilized synthesis for 5-amino-1H-pyrazole-4-carbonitriles.[3][4][5][6]

Caption: Proposed two-step, one-pot synthesis of the title compound.

Spectroscopic Profile

While specific spectra for the title compound are not publicly available, the expected spectroscopic data can be inferred from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The amino (-NH₂) protons would appear as a broad singlet, typically in the range of 5-7 ppm, with its chemical shift being solvent-dependent. The pyrazole proton at the C3 position would appear as a sharp singlet, likely between 7.5 and 8.5 ppm. The two protons on the trichlorophenyl ring are chemically equivalent and would present as a singlet in the aromatic region, around 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonitrile carbon (~115 ppm), the carbons of the pyrazole ring, and the carbons of the trichlorophenyl ring. The carbon bearing the amino group (C5) would be significantly upfield compared to the other pyrazole carbons.

Infrared (IR) Spectroscopy: Key vibrational frequencies would include:

-

N-H stretching of the primary amine, appearing as two distinct bands in the 3300-3500 cm⁻¹ region.

-

C≡N stretching of the nitrile group, a sharp and intense band around 2200-2230 cm⁻¹.

-

C=N and C=C stretching vibrations of the pyrazole and phenyl rings in the 1500-1650 cm⁻¹ region.

-

C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of three chlorine atoms, with peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl.

Core Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[7][8]

Solubility

Aqueous solubility is a crucial parameter affecting drug absorption and formulation.[9][10] For 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, its highly chlorinated phenyl ring and planar pyrazole system suggest that it is likely to be a poorly soluble compound in aqueous media.

Table 2: Predicted and Analogous Solubility Data

| Property | Predicted/Analog Value | Comments |

| Aqueous Solubility | Likely < 0.1 mg/mL | Based on the hydrophobic nature of the trichlorophenyl group. |

| Solubility in Organic Solvents | Expected to be soluble in DMSO, DMF, and moderately soluble in acetone, and ethyl acetate. | Common for heterocyclic compounds of this nature. |

Experimental Protocol for Thermodynamic Solubility Determination:

-

Preparation: A supersaturated solution of the compound is prepared in the desired buffer (e.g., phosphate-buffered saline at pH 7.4).

-

Equilibration: The solution is agitated at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC-UV.

Caption: Workflow for thermodynamic solubility measurement.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor in membrane permeability and drug distribution.[9][11] The trichlorophenyl group significantly increases the lipophilicity of the molecule.

-

LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between an organic solvent (typically n-octanol) and water.

-

LogD (Distribution Coefficient): Accounts for the partitioning of both the neutral and ionized forms at a specific pH. Given that the amino group on the pyrazole ring is weakly basic, the LogD will be pH-dependent.

While an experimental value for the title compound is not available, computational models can provide a reliable estimate. Based on its structure, the calculated LogP is expected to be in the range of 3.5 to 4.5, indicating high lipophilicity.

Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method):

-

Preparation: A solution of the compound at a known concentration is prepared in a biphasic system of n-octanol and phosphate buffer at pH 7.4.

-

Equilibration: The mixture is shaken vigorously to allow for partitioning between the two phases and then left to separate.

-

Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by HPLC-UV.

-

Calculation: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.[8] The primary amine at the C5 position of the pyrazole ring is the most likely site of protonation. Due to the electron-withdrawing nature of the adjacent cyano group and the pyrazole ring itself, this amine is expected to be weakly basic, with a predicted pKa in the range of 2-4.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: A solution of the compound is prepared in a suitable co-solvent system (e.g., water-methanol) to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored with a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve.

Solid-State Properties

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and bioavailability.

Melting Point

The melting point is a fundamental indicator of purity and solid-state stability. For analogous compounds, such as 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile and 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, the melting points are in the range of 169-190°C.[12][13] It is reasonable to expect a similar or slightly higher melting point for the 2,4,6-trichloro derivative due to its higher molecular weight and potential for strong intermolecular interactions.

Experimental Protocol for Melting Point Determination:

The melting point should be determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC), which provides a more detailed thermal profile.

Thermal Stability

Thermogravimetric Analysis (TGA) can be employed to assess the thermal stability of the compound, identifying the temperature at which it begins to decompose. This information is crucial for handling and storage conditions.

Conclusion and Future Directions

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile presents a compelling profile for further investigation in drug discovery. Its well-defined solid-state structure, characterized by a significant twist between the pyrazole and trichlorophenyl rings, provides a strong foundation for structure-based drug design. While its predicted high lipophilicity and low aqueous solubility may present formulation challenges, these are not insurmountable obstacles in modern drug development.

This guide has provided a comprehensive overview of its key physicochemical properties and the experimental methodologies required for their determination. Future research should focus on obtaining precise experimental data for its solubility, LogP/D, and pKa, as these will be instrumental in optimizing its potential as a therapeutic agent. Furthermore, exploring its polymorphic landscape and solid-state stability will be critical for its advancement towards clinical development.

References

- Crystal Structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile.

-

Crystal Structure of 5Amino1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | Request PDF - ResearchGate. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. Available at: [Link]

-

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature - Chemcasts. Available at: [Link]

-

Physicochemical Characterization - Creative Biolabs. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. Available at: [Link]

-

5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile - PubChem. Available at: [Link]

-

The preparation of 5-amino-1H-pyrazole-4-carbonitriles - ResearchGate. Available at: [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances - Langhua Pharma. Available at: [Link]

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst - Bentham Science. Available at: [Link]

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile - PubChem. Available at: [Link]

-

Physico-chemical Properties of Solid Drugs: A Review - Asian Journal of Pharmacy and Technology. Available at: [Link]

-

Chapter 1: Physicochemical Properties - Royal Society of Chemistry. Available at: [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 10. langhuapharma.com [langhuapharma.com]

- 11. ajptonline.com [ajptonline.com]

- 12. H27287.06 [thermofisher.com]

- 13. 5-氨基-1-(4-氯苯基)-1H-吡唑-4-腈 97% | Sigma-Aldrich [sigmaaldrich.com]

Topic: Discovery and Synthesis of Novel Pyrazole-4-Carbonitrile Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among its many derivatives, the pyrazole-4-carbonitrile framework has emerged as a particularly versatile building block for the development of novel therapeutic agents.[3] This guide provides a comprehensive overview of the discovery and synthesis of these derivatives, written from the perspective of a Senior Application Scientist. We will explore the strategic rationale behind modern synthetic methodologies, delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and discuss the structure-activity relationships that guide the design of potent and selective drug candidates. Our focus is on providing field-proven insights and self-validating systems to empower researchers in their quest for new chemical entities.

The Pyrazole-4-Carbonitrile Scaffold: A Cornerstone in Medicinal Chemistry

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability and functionality.[4] This structure is a key component in several clinically approved drugs, including the anti-inflammatory agent Celecoxib and the herbicide Phenylbutazone.[5] The addition of a carbonitrile (-C≡N) group at the 4-position significantly enhances the scaffold's utility. The nitrile group is a powerful electron-withdrawing group and a versatile chemical handle. It can participate in various chemical transformations and act as a key hydrogen bond acceptor, enabling strong and specific interactions with biological targets.[3]

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including:

-

Anti-inflammatory[10]

This broad applicability underscores the importance of developing efficient, robust, and scalable synthetic routes to access novel analogues for drug discovery pipelines.

Strategic Synthesis: The Rise of Multicomponent Reactions (MCRs)

While classical methods for pyrazole synthesis exist, such as the 1,3-dipolar cycloaddition, modern drug discovery demands higher efficiency and sustainability.[8] Multicomponent reactions (MCRs), particularly one-pot three-component condensations, have become the dominant strategy for synthesizing pyrazole-4-carbonitrile derivatives.[13] These reactions offer significant advantages, including operational simplicity, reduced reaction times, high atom economy, and often environmentally benign conditions.[4][14]

The most prevalent MCR involves the condensation of an aromatic aldehyde , malononitrile , and a hydrazine derivative (commonly phenylhydrazine).[13][15] This approach allows for the rapid generation of a diverse library of compounds by simply varying the three starting components.

Mechanistic Rationale

The success of the three-component synthesis hinges on a sequential cascade of well-established reactions. Understanding this mechanism is crucial for optimizing conditions and troubleshooting unexpected outcomes.

-

Knoevenagel Condensation: The reaction is typically initiated by a base-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst activates the methylene group of malononitrile, leading to the formation of an arylidene malononitrile intermediate.[14]

-

Michael Addition: The hydrazine derivative then acts as a nucleophile, undergoing a Michael 1,4-addition to the electron-deficient double bond of the arylidene malononitrile.[2]

-

Intramolecular Cyclization & Aromatization: The resulting intermediate undergoes intramolecular cyclization, followed by dehydration or oxidation to yield the stable aromatic pyrazole ring.[2]

The Role of Catalysis and Reaction Media

The choice of catalyst and solvent system is critical for achieving high yields and purity. Research has demonstrated the efficacy of various approaches, moving from traditional methods to more sustainable "green" chemistry protocols.

| Catalyst / Condition | Solvent | Key Advantages | Reference |

| Sodium Ethoxide | Ethanol | Classical, effective base catalyst. | [16] |

| Pd(II) Complex | Water | Environmentally benign, reusable catalyst, mild conditions. | [15] |

| Sodium Chloride (NaCl) | Water | Inexpensive, eco-friendly, simple workup. | [14][17] |

| Ultrasonic Irradiation | Water | High yields, short reaction times, energy efficient. | [15] |

| Microwave Irradiation | Ionic Liquid / Ethanol | Rapid synthesis, minimal side products, excellent yields. | [14][16] |

| Magnetic Nanocatalyst | Solvent-free / H₂O | Green chemistry, easy catalyst recovery and reuse. | [2][5] |

The trend towards using water as a solvent and employing reusable catalysts highlights the field's commitment to sustainable chemical synthesis.[14][15]

Experimental Protocol: A Validated One-Pot Synthesis

This section provides a detailed, self-validating protocol for the synthesis of a representative 5-amino-1-phenyl-3-(aryl)-1H-pyrazole-4-carbonitrile derivative using a green, catalyst-accelerated methodology in an aqueous medium.

Materials and Reagents

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde): 1 mmol

-

Malononitrile: 1 mmol

-

Phenylhydrazine: 1 mmol

-

Sodium Chloride (NaCl): 1 mmol

-

Ethanol: 10 mL

-

Distilled Water: 10 mL

-

Standard laboratory glassware, magnetic stirrer, and heating mantle.

Step-by-Step Procedure

-

Initial Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and sodium chloride (1 mmol) in a 1:1 mixture of ethanol and distilled water (20 mL total).

-

Knoevenagel Condensation: Stir the mixture vigorously at room temperature. The reaction can be monitored by Thin-Layer Chromatography (TLC). Within 10-15 minutes, a solid precipitate, the Knoevenagel condensation product, should begin to form.[14]

-

Addition of Hydrazine: Once the formation of the intermediate is observed, add phenylhydrazine (1 mmol) to the reaction mixture.

-

Reaction to Completion: Continue stirring the reaction mass at room temperature or with gentle heating (50-60 °C) to accelerate the reaction. Monitor the reaction's progress via TLC until the starting materials are consumed (typically 30-60 minutes).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The desired pyrazole-4-carbonitrile derivative will precipitate out of the aqueous solution.[14]

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol to yield a high-purity solid.[13][14]

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The IR spectrum should show a characteristic nitrile (C≡N) stretch around 2200-2230 cm⁻¹.[5]

This protocol's self-validating nature stems from the observable precipitation of both the intermediate and the final product, providing clear checkpoints for reaction progress.

Biological Evaluation and Structure-Activity Relationships (SAR)

The true value of novel synthetic derivatives is realized through biological testing. The pyrazole-4-carbonitrile scaffold serves as an excellent starting point for probing structure-activity relationships (SAR).

Key insights from SAR studies on pyrazole derivatives include:

-

Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings at the 1- and 3-positions of the pyrazole core are critical determinants of biological activity and selectivity. For instance, in the development of cannabinoid CB1 receptor antagonists, a 2,4-dichlorophenyl group at the 1-position and a para-substituted phenyl ring at the 5-position were found to be essential for potent activity.[11][12]

-

The 5-Amino Group: The 5-amino group, a common feature in MCR-synthesized derivatives, is a key functional group that can be further modified. It can act as a hydrogen bond donor and serves as a synthetic handle for creating fused pyrazole systems or other complex derivatives.[3]

-

Anticancer Activity: For anticancer applications, specific substitutions can direct the compound's mechanism of action. For example, certain 3,4-diaryl pyrazole derivatives have been identified as highly potent tubulin polymerization inhibitors, with activity in the nanomolar range.[7]

Future Perspectives and Conclusion

The discovery and synthesis of novel pyrazole-4-carbonitrile derivatives remain a vibrant and highly productive area of research. The continued evolution of synthetic methodologies, particularly those aligned with green chemistry principles like the use of recyclable nanocatalysts and aqueous media, will enable the creation of vast and diverse chemical libraries with greater efficiency.[2][4]

The future of this field lies in the integration of computational chemistry and machine learning with high-throughput synthesis and screening. Predictive models can help prioritize synthetic targets with the highest probability of desired biological activity, streamlining the discovery process. As our understanding of the molecular basis of disease deepens, the pyrazole-4-carbonitrile scaffold is poised to remain a central tool for medicinal chemists in the design of next-generation therapeutics.

References

- Vertex AI Search. (2024). Synthesis and biological study of new pyrazole-4-carbonitriles.

- ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.

- ResearchGate. (n.d.).

- Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles.

- PMC. (n.d.).

- ResearchGate. (n.d.). NaCl: a facile, environmentally benign catalyst for the synthesis of pyrazole 4-carbonitrile in aqueous media.

- PMC. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)

- IJFMR. (n.d.).

- Mini-Reviews in Organic Chemistry. (2022).

- PMC. (n.d.). Current status of pyrazole and its biological activities.

- Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- PubMed Central. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.

- Journal of Medicinal Chemistry. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.

- MDPI. (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- ACS Publications. (2025).

- RSC Publishing. (2022).

- Taylor & Francis. (n.d.).

- Frontiers. (2021).

- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- PubMed. (2010).

- PMC. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

- 3. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 13. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. wisdomlib.org [wisdomlib.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic and Analytical Guide to 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile. While a complete set of publicly available experimental spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from structurally analogous compounds, offers a robust predictive profile. This guide is intended for researchers, scientists, and professionals in drug development, providing both a theoretical framework and practical methodologies for the spectroscopic analysis of this and related compounds.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The title compound, with its unique substitution pattern, presents a particular interest for further functionalization and biological screening. Accurate spectroscopic elucidation is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data. Below is a diagram of the molecular structure, followed by a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Figure 1: Molecular Structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, with distinct signals for the amino group protons, the pyrazole ring proton, and the aromatic protons of the trichlorophenyl ring.

-

Amino Protons (-NH₂): A broad singlet is anticipated, likely in the range of δ 6.7-7.0 ppm. The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Pyrazole Proton (C3-H): A sharp singlet is expected for the proton on the pyrazole ring. Based on data from similar structures, this signal is likely to appear in the downfield region, around δ 8.0-8.5 ppm.[2]

-

Aromatic Protons (Trichlorophenyl Ring): The 2,4,6-trichlorophenyl ring will exhibit a singlet for the two equivalent protons at the 3 and 5 positions, anticipated in the range of δ 7.5-7.8 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C≡N | 115-120 | Characteristic range for nitrile carbons. |

| C4 (pyrazole) | 90-100 | Shielded carbon attached to the electron-donating amino group and the nitrile group. |

| C3 (pyrazole) | 140-145 | Less shielded than C4, attached to a proton. |

| C5 (pyrazole) | 150-155 | Attached to the amino group and two nitrogen atoms. |

| Aromatic C-H | 128-132 | Carbons bearing protons on the trichlorophenyl ring. |

| Aromatic C-Cl | 133-138 | Carbons attached to chlorine atoms are typically deshielded. |

| Aromatic C-N | 138-142 | The carbon of the trichlorophenyl ring attached to the pyrazole nitrogen. |

Table 1: Predicted ¹³C NMR Chemical Shifts.

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| Amino (-NH₂) | 3450-3300 (two bands) | N-H symmetric and asymmetric stretching |

| Cyano (-C≡N) | 2230-2210 | C≡N stretching |

| Aromatic C=C | 1600-1580 and 1500-1400 | C=C stretching in the pyrazole and phenyl rings |

| C-N | 1350-1250 | C-N stretching |

| C-Cl | 850-750 | C-Cl stretching |

Table 2: Predicted IR Absorption Bands.

The presence of sharp, distinct peaks in these regions would be strong evidence for the successful synthesis of the target compound. The N-H stretching bands are particularly diagnostic.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The nominal molecular weight of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile (C₁₀H₅Cl₃N₄) is 298 g/mol . Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion. The relative intensities of the M⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks will be approximately in the ratio of 100:98:32:3, which is a definitive signature for a trichlorinated compound.

-

Key Fragmentation Pathways:

-

Loss of HCN from the nitrile group.

-

Cleavage of the N-phenyl bond, leading to fragments corresponding to the trichlorophenyl cation and the amino-pyrazole-carbonitrile radical.

-

Sequential loss of chlorine atoms.

-

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Methodologies

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to avoid exchange of amine protons with the solvent.

-

-

Instrumentation:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Objective: To identify the key functional groups.

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This method is rapid and requires minimal sample preparation.

-

-

Instrumentation:

-

Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform an ATR correction if necessary.

-

Label the significant peaks in the spectrum.

-

Objective: To determine the molecular weight and fragmentation pattern.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or introduce it via an LC system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

-

Analyze the isotopic pattern to confirm the presence of three chlorine atoms.

-

Propose structures for the major fragment ions observed in the MS/MS spectrum.

-

Figure 3: Experimental Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a comprehensive predictive overview of the spectroscopic data for 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, along with detailed methodologies for its empirical determination. By combining theoretical predictions with established experimental protocols, researchers can confidently approach the synthesis and characterization of this and related compounds. The unique spectroscopic signatures, particularly the ¹H NMR pattern and the isotopic distribution in the mass spectrum, serve as critical tools for unambiguous structural confirmation.

References

-

Crystal Structure of 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). RSC Advances, 13(49), 34575-34586. [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2023). National Institutes of Health. [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted 5-Aminopyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a vast array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological activities exhibited by substituted 5-aminopyrazole derivatives. We will delve into their roles as potent anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents. This guide will elucidate the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds. Through a synthesis of technical accuracy and practical insights, this document aims to empower researchers in their quest to develop novel therapeutics based on the remarkable 5-aminopyrazole framework.

Introduction: The 5-Aminopyrazole Core - A Gateway to Bioactivity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, featuring in numerous clinically approved drugs.[3] Among its derivatives, the 5-aminopyrazole moiety stands out due to its unique electronic properties and its ability to act as a versatile synthon for the construction of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines.[1][3][4] The presence of the amino group at the 5-position provides a crucial handle for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This inherent versatility has led to the discovery of 5-aminopyrazole derivatives with a broad spectrum of therapeutic applications.[3]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Substituted 5-aminopyrazoles have emerged as a significant class of anticancer agents, primarily through their ability to inhibit various protein kinases that are critical for tumor growth and survival.[5]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which act as key signaling nodes in pathways controlling cell proliferation, differentiation, and survival. 5-Aminopyrazole derivatives have been successfully designed to target the ATP-binding pocket of several kinases, acting as competitive inhibitors.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The aminopyrazole core can form a triad of hydrogen bonds with the hinge region residues of CDKs, a key interaction for potent inhibition.[5] Analogs have been developed that show nanomolar potency against CDK2 and CDK5, leading to cell cycle arrest and apoptosis in cancer cells.[5]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Novel 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs, demonstrating nanomolar activity against both wild-type and gatekeeper mutant forms of the enzymes.[6]

-

Bruton's Tyrosine Kinase (BTK): BTK is a crucial component of the B-cell receptor (BCR) signaling pathway and a validated target in B-cell malignancies.[7][8] Aminopyrazole carboxamides have been developed as both irreversible and reversible covalent inhibitors of BTK, showcasing high potency and selectivity.[7]

Signaling Pathway: p38 MAP Kinase

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[9][10][11][12] Dysregulation of this pathway is linked to cancer progression. Certain 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase.[13]

Caption: p38 MAPK Signaling Pathway Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[5][6][14][15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the 5-aminopyrazole compound in DMSO.

-

Perform serial dilutions to obtain the desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of fresh medium containing the test compound or vehicle control (DMSO). Incubate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Antimicrobial Activity: A Scaffold for Combating Pathogens

Substituted 5-aminopyrazoles have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[4][16][17]

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of 5-aminopyrazole derivatives can be significantly influenced by the nature and position of substituents on the pyrazole ring and the amino group. For instance, the incorporation of a sugar moiety or fusion with other heterocyclic rings like pyrimidine can enhance antimicrobial activity.[4]

Experimental Protocol: Agar Disk Diffusion Assay

The agar disk diffusion method is a widely used qualitative technique to screen for antimicrobial activity.[18][19][20][21][22]

Principle: An antimicrobial agent impregnated on a paper disk diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Protocol:

-

Prepare Inoculum:

-

Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized turbidity (e.g., 0.5 McFarland standard).

-

-

Inoculate Agar Plate:

-

Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

-

Apply Disks:

-

Sterilize paper disks and impregnate them with a known concentration of the 5-aminopyrazole compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the impregnated disks onto the surface of the inoculated agar plate. Include a positive control (a known antibiotic) and a negative control (solvent only).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Measure Zones of Inhibition:

-

Measure the diameter of the clear zones around the disks in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anti-inflammatory and Antioxidant Properties

Inflammation and oxidative stress are interconnected processes implicated in a wide range of diseases. 5-Aminopyrazole derivatives have shown promise as both anti-inflammatory and antioxidant agents.[17]

Mechanism of Action

The anti-inflammatory effects of some 5-aminopyrazoles are attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and p38 MAP kinase.[13] Their antioxidant properties often stem from their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of compounds.[23][24][25]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored non-radical form. The decrease in absorbance is proportional to the radical scavenging activity.

Step-by-Step Protocol:

-

Prepare Solutions:

-

Prepare a stock solution of the 5-aminopyrazole compound in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

-

Reaction Mixture:

-

In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well and mix.

-

Include a positive control (e.g., ascorbic acid) and a blank (methanol).

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Synthesis of Substituted 5-Aminopyrazoles

A common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[13][26]

Sources

- 1. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. clyte.tech [clyte.tech]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. asm.org [asm.org]

- 20. apec.org [apec.org]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 23. revroum.lew.ro [revroum.lew.ro]

- 24. jmchemsci.com [jmchemsci.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

An In-depth Technical Guide to 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile and its Analogs: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive overview of a specific, highly functionalized derivative, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, and its close analog, 5-Amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile. We will delve into the synthetic pathways, physicochemical characteristics, and the vast therapeutic landscape of this class of compounds, with a particular focus on their applications in drug discovery and development. The narrative will be underpinned by established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility for professionals in the field.

Introduction: The Significance of the 5-Aminopyrazole Core

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the design of novel therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The strategic placement of an amino group at the 5-position of the pyrazole ring gives rise to the 5-aminopyrazole scaffold, a versatile pharmacophore that has been extensively explored in the quest for new drugs.[3] This scaffold's utility is exemplified by the existence of numerous compounds in clinical and preclinical development for a range of diseases.[1]

The subject of this guide, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, and its analogs, are of particular interest due to the presence of a bulky, electron-withdrawing trichlorophenyl group at the N1 position and a reactive carbonitrile moiety. These features significantly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

Physicochemical Properties and Identification

| Property | Value | Source |

| CAS Number | 362601-75-0 | Sigma-Aldrich |

| Molecular Formula | C11H7Cl3N4 | Sigma-Aldrich |

| Molecular Weight | 301.56 g/mol | Sigma-Aldrich |

| Appearance | Solid (form may vary) | General knowledge |

| Purity | ≥97% (typical for commercial samples) | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Note: These properties are for the 3-methyl analog and should be considered representative.

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles: A General Protocol

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is most commonly achieved through a highly regioselective, one-pot condensation reaction.[5] This approach offers excellent yields and operational simplicity, making it a preferred method in both academic and industrial settings.

Reaction Principle

The core reaction involves the condensation of an arylhydrazine with a malononitrile derivative, typically (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by an intramolecular cyclization and subsequent aromatization.

Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[5][6]

Materials:

-

Arylhydrazine (e.g., 2,4,6-trichlorophenylhydrazine)

-

(Ethoxymethylene)malononitrile

-

Absolute Ethanol (or other suitable solvent)

-

Triethylamine (if using a hydrazine salt)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Preparation of the Hydrazine Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the arylhydrazine (1.0 equivalent) in absolute ethanol. If the hydrazine is in its hydrochloride salt form, add triethylamine (1.0 equivalent) to the solution and stir for 10-15 minutes at room temperature to liberate the free base.

-

Addition of Malononitrile Derivative: To the stirred hydrazine solution, add (ethoxymethylene)malononitrile (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: A simplified diagram of the MAPK signaling pathway, a potential target for 5-aminopyrazole derivatives.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling 5-aminopyrazole derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile and its analogs represent a fascinating and highly versatile class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with the wide array of biological activities exhibited by the 5-aminopyrazole scaffold, makes them attractive candidates for further investigation. The insights provided in this guide, from synthetic protocols to potential mechanisms of action, are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics. The continued exploration of this chemical space is likely to yield new and improved drug candidates for a variety of diseases in the years to come.

References

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (2023). Synthetic Communications. Available at: [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. Available at: [Link]

-

Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10471-10488. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. Available at: [Link]

-

El-Damasy, A. K., et al. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-AminoT[5][6][7]riazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1460. Available at: [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

-

Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PubMed. Available at: [Link]

-

El-Sayed, M. A. -A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 25. Available at: [Link]

-

Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). National Institutes of Health. Available at: [Link]

-

Bagley, M. C., et al. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 7040-7044. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2035. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. mdpi.com [mdpi.com]

- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to Pyrazole Carbonitrile Derivatives and Their Targets

Foreword: The Pyrazole Carbonitrile Scaffold - A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its unique electronic properties and capacity for diverse substitutions have cemented its role in numerous FDA-approved drugs.[2] The strategic incorporation of a carbonitrile (-C≡N) group onto this pyrazole core further enhances its therapeutic potential, offering a potent and versatile platform for the design of targeted therapies. This cyano group can act as a hydrogen bond acceptor or a reactive handle, often contributing to enhanced potency and selectivity.

This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole carbonitrile derivatives, moving beyond a mere catalog of activities to elucidate the underlying mechanisms of action and provide actionable, field-proven experimental protocols for target validation. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to accelerate their discovery and development programs centered on this promising class of compounds.

I. The Kinase Superfamily: Precision Targeting of Cellular Signaling

Protein kinases, orchestrators of a vast number of cellular processes, represent a major class of targets for pyrazole carbonitrile derivatives.[3] The ATP-binding site of kinases has proven to be a particularly druggable pocket, and the pyrazole scaffold is exceptionally well-suited to form key interactions within this site, often acting as an ATP-competitive inhibitor.[1][4]

A. Key Kinase Targets and Structure-Activity Relationship (SAR)

Numerous kinases across different families have been identified as targets for pyrazole carbonitrile-containing molecules. These include, but are not limited to, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][5] The antiproliferative activity of these compounds is often directly correlated with their kinase inhibitory potency.

A critical aspect of developing potent and selective kinase inhibitors lies in understanding the structure-activity relationship (SAR). The following table summarizes key SAR insights for pyrazole carbonitrile derivatives targeting various kinases:

| Scaffold/Derivative | Target Kinase(s) | Key Substitutions and their Impact on Activity (IC50/Ki) | Reference(s) |

| Pyrazolo[4,3-h]quinazoline-carbonitriles | Cyclin-Dependent Kinases (CDKs) | Modifications at the N-1 and C-3 positions of the pyrazole ring significantly influence CDK inhibitory activity. | [6] |

| 1,3,4-Triarylpyrazoles with a Carbonitrile Moiety | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | The nature and position of substituents on the aryl rings are crucial for multi-kinase inhibitory activity. | [7] |

| Pyrazole-based derivatives | RET Kinase | The specific substitution pattern on the pyrazole ring dictates the potency against RET kinase, with IC50 values varying significantly with minor structural changes. | [8] |

| Pyrazole Carbaldehyde Derivatives | PI3 Kinase | A specific derivative demonstrated potent inhibition of PI3 kinase with an IC50 of 0.25 µM, highlighting the importance of the aldehyde and other substituents. | |

| Afuresertib Analogs | Akt1 | A rigid analog of the pyrazole-based Akt1 kinase inhibitor afuresertib (Ki = 0.08 nM) showed an IC50 of 1.3 nM against Akt1.[3] | [3] |

B. Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism by which pyrazole carbonitrile derivatives inhibit kinase activity is through competitive binding at the ATP pocket. The pyrazole core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor.[4] The substituents on the pyrazole ring then project into adjacent hydrophobic pockets, further enhancing binding affinity and contributing to selectivity. The carbonitrile group can form additional hydrogen bonds or dipole interactions, contributing to the overall potency.

II. STAT3: Intercepting a Master Regulator of Oncogenesis

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and angiogenesis.[9] Constitutively active STAT3 is a hallmark of many human cancers, making it a high-priority target for therapeutic intervention.[10] Pyrazole-based compounds, including those with a carbonitrile moiety, have emerged as promising inhibitors of the STAT3 signaling pathway.[9]

A. Mechanism of Action: Disrupting STAT3 Activation and Dimerization